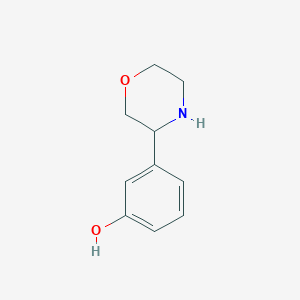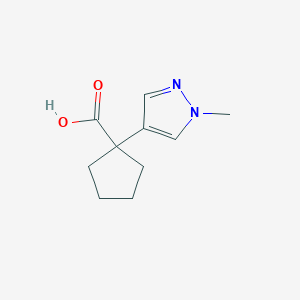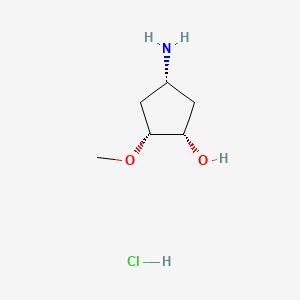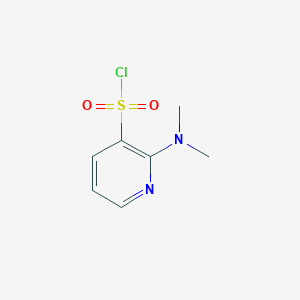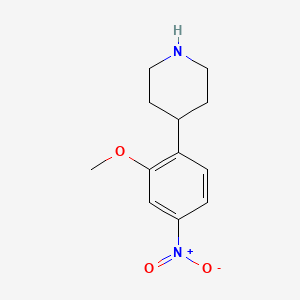
4-(2-Methoxy-4-nitrophenyl)piperidine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4-(2-Methoxy-4-nitrophenyl)piperidine: is a chemical compound with the molecular formula C12H16N2O3 and a molecular weight of 236.273 g/mol . This compound is part of the piperidine family, which is known for its significant role in medicinal chemistry and drug discovery . The structure of this compound consists of a piperidine ring substituted with a 2-methoxy-4-nitrophenyl group.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 4-(2-Methoxy-4-nitrophenyl)piperidine typically involves the reaction of piperidine with 2-methoxy-4-nitrobenzaldehyde under specific conditions. The reaction is usually carried out in the presence of a suitable catalyst and solvent, followed by purification steps to isolate the desired product .
Industrial Production Methods: Industrial production methods for this compound may involve large-scale reactions using optimized conditions to ensure high yield and purity. The use of continuous flow reactors and advanced purification techniques such as crystallization and chromatography are common in industrial settings .
Chemical Reactions Analysis
Types of Reactions: 4-(2-Methoxy-4-nitrophenyl)piperidine can undergo various chemical reactions, including:
Oxidation: The nitro group can be reduced to an amino group under suitable conditions.
Reduction: The methoxy group can be demethylated to form a hydroxyl group.
Substitution: The piperidine ring can undergo nucleophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: Common reagents include hydrogen peroxide and metal catalysts.
Reduction: Reagents such as lithium aluminum hydride or catalytic hydrogenation are used.
Substitution: Nucleophiles like amines or thiols can be used under basic conditions.
Major Products Formed:
Amino derivatives: from the reduction of the nitro group.
Hydroxyl derivatives: from the demethylation of the methoxy group.
Substituted piperidines: from nucleophilic substitution reactions.
Scientific Research Applications
Chemistry: 4-(2-Methoxy-4-nitrophenyl)piperidine is used as a building block in organic synthesis, particularly in the development of new pharmaceuticals and agrochemicals .
Biology: In biological research, this compound is used to study the interactions of piperidine derivatives with biological targets, including enzymes and receptors .
Industry: In the industrial sector, this compound is used in the synthesis of specialty chemicals and as an intermediate in the production of various fine chemicals .
Mechanism of Action
The mechanism of action of 4-(2-Methoxy-4-nitrophenyl)piperidine involves its interaction with specific molecular targets, such as enzymes and receptors. The compound can modulate the activity of these targets by binding to their active sites or allosteric sites, leading to changes in their function . The exact pathways and molecular targets involved depend on the specific application and the biological system being studied .
Comparison with Similar Compounds
- 4-Methyl-1-(2-nitrophenyl)piperidine
- 4-Methyl-1-(4-nitrophenyl)piperidine
- 1-(4-nitrophenyl)piperidine
- 1-(2-nitrophenyl)piperidine
- 1-(4-bromo-2-nitrophenyl)piperidine
Uniqueness: 4-(2-Methoxy-4-nitrophenyl)piperidine is unique due to the presence of both methoxy and nitro groups on the phenyl ring, which can influence its chemical reactivity and biological activity.
Properties
Molecular Formula |
C12H16N2O3 |
|---|---|
Molecular Weight |
236.27 g/mol |
IUPAC Name |
4-(2-methoxy-4-nitrophenyl)piperidine |
InChI |
InChI=1S/C12H16N2O3/c1-17-12-8-10(14(15)16)2-3-11(12)9-4-6-13-7-5-9/h2-3,8-9,13H,4-7H2,1H3 |
InChI Key |
LERPRNNHPVJPPS-UHFFFAOYSA-N |
Canonical SMILES |
COC1=C(C=CC(=C1)[N+](=O)[O-])C2CCNCC2 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


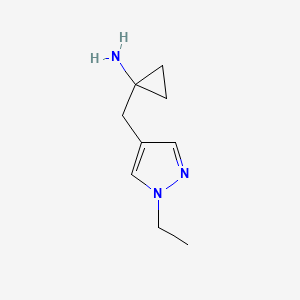
![2-({[(cyclohexylmethyl)carbamoyl]methyl}sulfanyl)-N-[4-(1H-1,2,3,4-tetrazol-5-yl)phenyl]benzamide](/img/structure/B13591562.png)

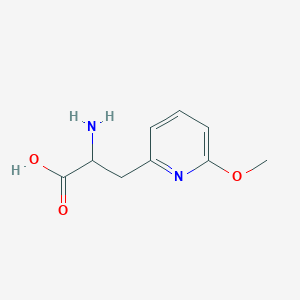
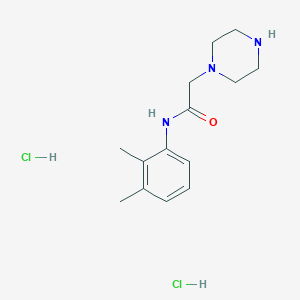
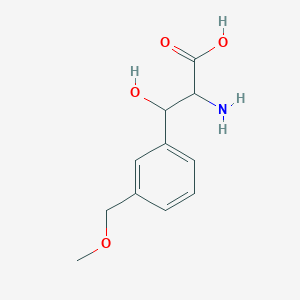

![1-(1H-pyrrolo[2,3-b]pyridin-3-yl)ethanamine](/img/structure/B13591612.png)
